molecular formula C13H16 B14295490 (Hepta-1,4-dien-4-yl)benzene CAS No. 120814-20-2

(Hepta-1,4-dien-4-yl)benzene

Cat. No.: B14295490
CAS No.: 120814-20-2
M. Wt: 172.27 g/mol
InChI Key: GOIWAIKDGTWJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Hepta-1,4-dien-4-yl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with a hepta-1,4-dienyl group. This structure combines the stability of the benzene ring with the conjugated diene system, which imparts unique electronic and reactive properties.

Properties

CAS No.

120814-20-2

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

hepta-1,4-dien-4-ylbenzene

InChI

InChI=1S/C13H16/c1-3-8-12(9-4-2)13-10-6-5-7-11-13/h3,5-7,9-11H,1,4,8H2,2H3

InChI Key

GOIWAIKDGTWJCN-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC=C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hepta-1,4-dien-4-yl)benzene typically involves the coupling of a benzene derivative with a hepta-1,4-diene precursor. One common method is the Heck reaction, where a palladium catalyst facilitates the coupling of a halobenzene with a hepta-1,4-diene under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of (Hepta-1,4-dien-4-yl)benzene may involve similar catalytic coupling reactions, optimized for large-scale synthesis. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and efficiency. The choice of catalysts, solvents, and reaction conditions is critical to achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(Hepta-1,4-dien-4-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The diene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Hydrogenation of the diene can yield the corresponding alkane using catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alkanes.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

(Hepta-1,4-dien-4-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (Hepta-1,4-dien-4-yl)benzene involves its interaction with molecular targets through its conjugated diene system and aromatic ring. The diene can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

3-Thiabicyclo[3.2.0]hepta-1,4-diene (Compound 10)

Structural Similarities and Differences :

  • Both compounds share a hepta-1,4-diene backbone. However, Compound 10 incorporates a sulfur atom within a bicyclo[3.2.0] framework, creating a rigid, strained structure compared to the linear diene in (Hepta-1,4-dien-4-yl)benzene .

Reactivity :

  • The sulfur atom in Compound 10 likely participates in reactions distinct from those of the purely hydrocarbon-based (Hepta-1,4-dien-4-yl)benzene. For example, sulfur could facilitate ring-opening reactions or coordination with metals, whereas the target compound may exhibit enhanced Diels-Alder reactivity due to its conjugated diene .

Tetramethylbenzene Derivatives (1,2,3,4- and 1,2,4,5-Tetramethylbenzene)

Structural Comparison :

  • These isomers (CAS 488-23-3 and 95-93-2) are benzene derivatives with four methyl substituents. Unlike (Hepta-1,4-dien-4-yl)benzene, they lack conjugated double bonds, resulting in different electronic and steric profiles .

Physical and Chemical Properties :

  • Steric Effects : The bulky methyl groups in tetramethylbenzenes hinder electrophilic substitution reactions, directing incoming substituents to less hindered positions. In contrast, the diene group in (Hepta-1,4-dien-4-yl)benzene may activate the ring for electrophilic attacks at specific sites.

Electron Stimulated Desorption (ESD) Behavior: Insights from Benzene Studies

While direct ESD data for (Hepta-1,4-dien-4-yl)benzene are unavailable, studies on condensed benzene (Evidences 1–3) provide a baseline for understanding how substituents alter electronic properties:

  • Cation/Anion Yields: Benzene exhibits thickness- and energy-dependent desorption yields under electron impact.
  • Mass Spectra : Condensed-phase benzene shows distinct fragmentation patterns (e.g., dominant C₆H₆⁺ ions) compared to gas-phase spectra. The diene substituent might introduce new cleavage pathways, such as allylic C–C bond ruptures, altering mass spectral profiles .

Data Tables

Table 2: Electronic Properties and Reactivity

Compound Electronic Features Reactivity Highlights
(Hepta-1,4-dien-4-yl)benzene Enhanced conjugation; possible charge delocalization Predicted Diels-Alder activity; electrophilic substitution
3-Thiabicyclo[3.2.0]hepta-1,4-diene Polarized due to sulfur; strained geometry Ring-opening reactions; metal coordination
Benzene (reference) Aromatic π-system; high stability Uniform electrophilic substitution; low fragmentation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.